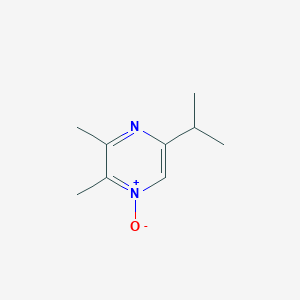

![molecular formula C12H11FN4O2 B137824 N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine CAS No. 33400-49-6](/img/structure/B137824.png)

N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine

Übersicht

Beschreibung

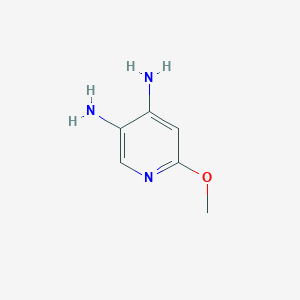

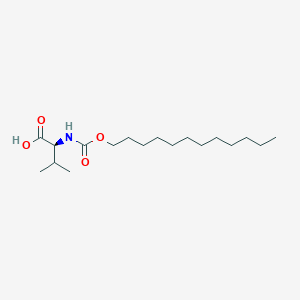

The compound "N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine" is a chemical that is likely to be of interest due to its structural components, which include a nitropyridine moiety and a fluorophenyl group. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their behaviors, which can be informative for understanding the properties and potential reactivity of "N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine".

Synthesis Analysis

The synthesis of related nitropyridine compounds can be complex, involving multiple steps and specific reagents. For example, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones involves the introduction of a nitropyridine group to a phenylaminoisoxazolone, which can further react to form different heterocyclic compounds . This suggests that the synthesis of "N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine" would also require careful selection of starting materials and reaction conditions to ensure the correct attachment of the fluorophenyl and nitropyridine groups to the diamine core.

Molecular Structure Analysis

The molecular structure of nitropyridine compounds can be elucidated using techniques such as X-ray diffraction, as demonstrated in the study of the adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol . This study revealed a short N⋯H⋯O hydrogen bridge, indicating strong intermolecular interactions. Such structural information is crucial for understanding the reactivity and potential intermolecular interactions of "N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine".

Chemical Reactions Analysis

Nitropyridine compounds can participate in various chemical reactions. For instance, fluoro-nitropyridines have been used to derivatize amino groups in peptides and proteins, which can then be hydrolyzed to yield nitropyridyl amino acids . This reactivity towards amino groups could be relevant for "N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine", as it may undergo similar reactions due to its nitropyridine moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine compounds can be influenced by their functional groups. For example, the presence of electron-withdrawing nitro groups can affect the acidity and basicity of the compound, as well as its spectroscopic behavior . Additionally, the fluorophenyl group could confer additional properties, such as increased lipophilicity or reactivity towards nucleophiles. The detection and quantification of nitrosamines in drinking water using mass spectrometry techniques highlight the importance of understanding the stability and reactivity of these compounds in different environments .

Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors : Compounds with similar structural features, such as those containing fluorophenyl groups and nitropyridine diamine functionalities, have been developed as fluorescent chemosensors. These chemosensors can detect a wide range of analytes, including metal ions, anions, and neutral molecules, due to their high selectivity and sensitivity. The development of chemosensors utilizing these structural motifs offers plenty of opportunities to modulate sensing selectivity and sensitivity for various applications (Roy, 2021).

Synthetic Methodologies : Research on compounds with fluorophenyl and nitropyridine groups often focuses on their synthesis, given their utility in pharmaceuticals and materials science. For instance, practical synthesis methods have been developed for related compounds, highlighting the importance of efficient, scalable routes for producing materials with specific functional groups, which can be applied in drug manufacture and other chemical industries (Qiu et al., 2009).

Epigenetic Modifications : Studies on N6-methyladenosine (m6A) RNA methylation, a pivotal post-transcriptional mechanism, show the significance of nitrogen-containing compounds in regulating genetic information in eukaryotes. Although not directly related to the exact compound , this research area exemplifies how nitrogen modifications play crucial roles in biological systems, potentially pointing to bioactive properties of related compounds in gene expression regulation (Yue et al., 2019).

Water Treatment and Environmental Science : Nitrogen-containing compounds, including nitrosamines, are of significant interest in environmental science, particularly regarding their formation, detection, and removal in water treatment processes. Research in this area can provide insights into the environmental impact and treatment of related compounds, highlighting the importance of understanding chemical behavior in aqueous systems (Sgroi et al., 2018).

Eigenschaften

IUPAC Name |

6-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4O2/c13-9-3-1-8(2-4-9)7-15-11-6-5-10(17(18)19)12(14)16-11/h1-6H,7H2,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCIIRBNNSUNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC(=C(C=C2)[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187048 | |

| Record name | N6-((4-Fluorophenyl)methyl)-3-nitropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine | |

CAS RN |

33400-49-6 | |

| Record name | 2-Amino-3-nitro-6-(4-fluorobenzylamino)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33400-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N6-((4-Fluorophenyl)methyl)-3-nitropyridine-2,6-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033400496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6-((4-Fluorophenyl)methyl)-3-nitropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)

![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,10,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,12-dione](/img/structure/B137775.png)